Kuwanon G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Streptococcus mutans (causing dental caries) PubMed:

- Streptococcus sobrinus (causing dental caries) PubMed:

- Streptococcus sanguis (causing dental caries) PubMed:

- Porpyromonas gingivalis (causing periodontitis) PubMed:

Studies suggest that Kuwanon G disrupts the bacterial cell wall and cytoplasm, leading to cell death.

Anti-inflammatory and Anti-allergic Properties

Research suggests Kuwanon G may have potential applications in treating allergic diseases like Atopic Dermatitis (AD). Studies have shown:

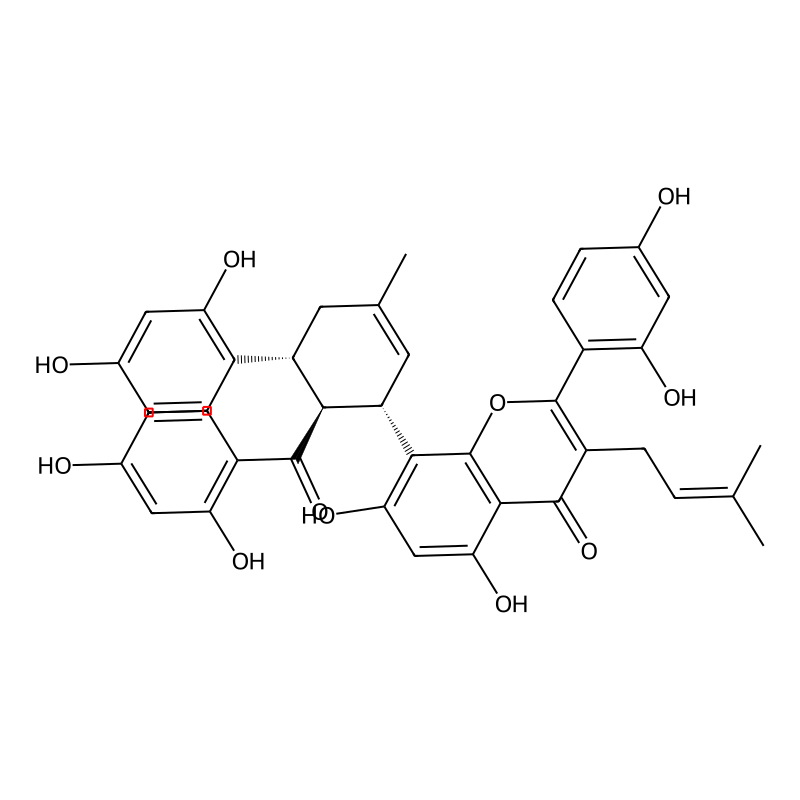

Kuwanon G is a prenylated flavonoid derived from the root barks of the mulberry tree, specifically Morus alba L. It features a unique condensed dihydrochalcone structure, which contributes to its distinct chemical properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and pharmacology, due to its anti-inflammatory and antioxidant properties .

Kuwanon G exhibits significant activity as a competitive inhibitor of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin. The compound demonstrates an inhibition constant (IC50) of 67.6 µM for l-tyrosine oxidation, which is notably lower than that of kojic acid (IC50 = 36.0 µM), indicating its effectiveness in modulating melanin production . In addition, Kuwanon G has been shown to reduce the production of inflammatory mediators such as histamine and leukotriene C4 in mast cells, suggesting its role in anti-allergic reactions .

Kuwanon G exhibits a range of biological activities:

- Anti-inflammatory Effects: It has been demonstrated to inhibit the secretion of pro-inflammatory cytokines and chemokines in keratinocytes and mast cells, making it a candidate for treating allergic skin conditions .

- Antioxidant Properties: The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antibacterial Activity: Kuwanon G shows potential in enhancing antibiotic efficacy against various pathogens, indicating its use in combination therapies .

The synthesis of Kuwanon G can be achieved through various methods, primarily focusing on extraction from natural sources such as Morus alba. The extraction process typically involves:

- Collection of Plant Material: Root barks are harvested from cultivated mulberry trees.

- Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

- Purification: The extract is then purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Kuwanon G.

- Characterization: The compound is characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .

Kuwanon G has several promising applications:

- Cosmetics: Due to its tyrosinase inhibitory activity, it can be utilized in skin whitening products.

- Pharmaceuticals: Its anti-inflammatory and antibacterial properties position it as a potential treatment for skin diseases and infections.

- Food Industry: As a natural preservative, Kuwanon G can be incorporated into food products to enhance shelf life and safety due to its antimicrobial properties .

Studies have shown that Kuwanon G interacts with various biological targets:

- Tyrosinase Enzyme: It binds competitively at the active site of tyrosinase, inhibiting melanin production effectively.

- Inflammatory Pathways: Kuwanon G modulates signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), reducing inflammatory responses in keratinocytes and mast cells .

- Antibiotic Synergy: Research indicates that Kuwanon G may enhance the effectiveness of certain antibiotics against resistant bacterial strains, suggesting its role in developing combination therapies .

Kuwanon G shares structural similarities with several other flavonoids and prenylated compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Morusin | Prenylated flavonoid | Anti-inflammatory, antibacterial | Exhibits stronger antibacterial effects than Kuwanon G |

| Albanol B | Fused benzofuran | Weak tyrosinase inhibition | Less effective compared to Kuwanon G |

| Mulberrofuran G | Fused benzofuran | Strong tyrosinase inhibition | Higher potency than Kuwanon G |

| Kuwanon T | Prenylated flavonoid | Anti-inflammatory | Similar mechanism but with different efficacy |

Kuwanon G's unique methyl cyclohexene ring structure enhances its binding affinity to tyrosinase compared to other compounds like Albanol B, which lacks this moiety . This structural specificity contributes significantly to its biological activity profile.

Kuwanon G is a prenylated flavonoid compound isolated from the root bark of Morus alba L. (white mulberry) [1]. The molecular formula of Kuwanon G has been determined to be C₄₀H₃₆O₁₁, indicating its complex structure containing carbon, hydrogen, and oxygen atoms [2]. This molecular formula was established through various analytical techniques including high-resolution mass spectrometry and elemental analysis [3].

The molecular weight of Kuwanon G has been precisely determined to be 692.7 g/mol (692.71 g/mol) [4]. This exact mass determination is crucial for the identification and characterization of the compound in various analytical procedures [5]. The monoisotopic mass of Kuwanon G is 692.22576196 Da, which represents the mass of the molecule containing the most abundant isotopes of each constituent element [1].

| Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₄₀H₃₆O₁₁ | High-resolution mass spectrometry, elemental analysis |

| Molecular Weight | 692.71 g/mol | Mass spectrometry |

| Monoisotopic Mass | 692.22576196 Da | High-resolution mass spectrometry |

The determination of the molecular formula and mass of Kuwanon G provides the foundation for further structural characterization and serves as a fingerprint for identification of this compound in complex mixtures [3] [5].

Structural Elucidation Techniques

The complete structural elucidation of Kuwanon G has been accomplished through a combination of sophisticated analytical techniques [6]. X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms within the molecule, providing definitive evidence of its complex structure [7]. This technique has revealed that Kuwanon G is a Diels-Alder type adduct, formed through a natural cycloaddition reaction [8].

Nuclear Magnetic Resonance (NMR) spectroscopy has played a pivotal role in the structural elucidation of Kuwanon G [9]. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (including NOESY, COSY, and heteronuclear multiple quantum coherence spectroscopy) have been employed to establish the connectivity of atoms and the spatial relationships between different parts of the molecule [12].

Mass spectrometry has been utilized to confirm the molecular weight and to study fragmentation patterns, which provide valuable information about structural subunits within the molecule [3]. The fragmentation pattern observed in mass spectrometry has been particularly useful in identifying the characteristic flavonoid skeleton and the prenyl side chains [24].

Infrared spectroscopy has contributed to the identification of functional groups present in Kuwanon G, such as hydroxyl groups, carbonyl groups, and aromatic rings [10]. The combination of these techniques has allowed scientists to establish the complete structure of Kuwanon G with high confidence [8].

Stereochemistry and Conformational Analysis

Kuwanon G possesses a complex three-dimensional structure with multiple stereogenic centers [1]. The compound has three defined stereocenters, which contribute to its specific biological and chemical properties [5]. The absolute configuration of these stereocenters has been determined to be (1S,5R,6S), indicating the spatial arrangement of substituents at these positions [1] [5].

The stereochemistry of Kuwanon G is particularly important as it is a natural Diels-Alder adduct, formed through a cycloaddition reaction that creates a cyclohexene ring with specific stereochemistry [18]. This cycloaddition reaction is believed to occur during the biosynthesis of the compound in the plant [8].

Conformational analysis of Kuwanon G reveals that the molecule can adopt different conformations due to rotations around single bonds [16]. However, certain conformations are energetically favored due to steric constraints and electronic interactions [16]. Molecular modeling studies have been conducted to identify the minimum energy conformations of Kuwanon G, which are important for understanding its interactions with biological targets [16].

The stereochemistry and conformational properties of Kuwanon G are critical for its recognition by enzymes and receptors, which ultimately determine its biological activities [16]. The specific three-dimensional arrangement of atoms in Kuwanon G is responsible for its ability to interact with various biological targets [5].

Physicochemical Properties

Solubility Parameters

Kuwanon G exhibits distinct solubility characteristics that are important for its isolation, purification, and biological applications [4]. The compound shows limited solubility in water due to its predominantly hydrophobic structure, which includes multiple aromatic rings and prenyl side chains [13]. However, it demonstrates good solubility in various organic solvents [9].

Kuwanon G is highly soluble in dimethyl sulfoxide (DMSO), with reported solubility of approximately 50 mg/mL (72.18 mM) [28]. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions for biological assays [4]. The compound also shows good solubility in other organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [9].

| Solvent | Solubility | Temperature |

|---|---|---|

| DMSO | 50 mg/mL (72.18 mM) | Room temperature (requires ultrasonication) |

| Water | Poor solubility | Room temperature |

| Chloroform | Good solubility | Room temperature |

| Dichloromethane | Good solubility | Room temperature |

| Ethyl acetate | Good solubility | Room temperature |

| Acetone | Good solubility | Room temperature |

To enhance the solubility of Kuwanon G in aqueous media for biological applications, various approaches have been employed, including heating to 37°C followed by ultrasonication [28]. This treatment helps to break up aggregates and facilitates dissolution [13].

Stability Characteristics

Kuwanon G demonstrates varying degrees of stability under different environmental conditions [27]. The compound is relatively stable at room temperature in solid form but requires protection from light to prevent photodegradation [28]. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to maintain its chemical integrity [28].

Thermal stability studies have shown that Kuwanon G can withstand moderate temperatures without significant degradation [27]. However, prolonged exposure to high temperatures may lead to decomposition [27]. The compound has a calculated boiling point of approximately 942.4°C at 760 mmHg, although this is a theoretical value as the compound would likely decompose before reaching this temperature [34].

The pH stability of Kuwanon G has been investigated in the context of its potential applications [29]. The compound shows reasonable stability under mildly acidic and neutral conditions [29]. However, extreme pH conditions, particularly strong alkaline environments, may accelerate degradation through hydrolysis of ester bonds or oxidation of phenolic groups [29].

Oxidative stability is another important consideration for Kuwanon G, as it contains multiple phenolic hydroxyl groups that are susceptible to oxidation [27]. Antioxidants or inert gas environments may be used to protect the compound from oxidative degradation during storage and handling [28].

Partition Coefficients

The partition coefficient (log P) is a critical parameter that describes the distribution of a compound between aqueous and lipophilic phases, providing insights into its membrane permeability and bioavailability [14]. For Kuwanon G, the calculated XLogP3-AA value is 7.3, indicating its highly lipophilic nature [1].

This high lipophilicity is consistent with the structural features of Kuwanon G, which include multiple aromatic rings and prenyl side chains that contribute to its hydrophobic character [1]. The high log P value suggests that Kuwanon G would preferentially partition into lipid bilayers rather than aqueous environments, which has implications for its absorption and distribution in biological systems [14].

Experimental determination of partition coefficients for polyfluorinated and organosilicon compounds has employed polyparameter linear free energy relationships (PP-LFERs) [14]. Similar approaches could be applied to accurately measure the partition coefficients of Kuwanon G in various solvent systems [14].

The partition behavior of Kuwanon G between different phases is influenced by factors such as temperature, pH, and the presence of other molecules [14]. Understanding these influences is important for predicting the behavior of Kuwanon G in complex biological environments and for developing effective formulation strategies [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the complex structure of Kuwanon G [12]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy have provided valuable information about the connectivity of atoms and the presence of specific structural features [12].

The ¹H NMR spectrum of Kuwanon G in acetone-d₆ at 300 MHz reveals characteristic signals that correspond to various protons in the molecule [12]. Key signals include aromatic protons at δ 7.41 (1H, d, J = 8.0 Hz, H-6′ or H-27), 7.29 (1H, d, J = 8.0 Hz, H-6′ or H-27), and 6.78 (1H, d, J = 8.0 Hz, H-33) [12]. The spectrum also shows signals for the prenyl side chain protons at δ 4.95-5.40 (2H, m, H-10 and H-15) and methyl groups at δ 1.62 (3H, s, H-12), 1.52 (3H, s, H-16), and 1.48 (3H, s, H-13) [12].

The ¹³C NMR spectrum of Kuwanon G in acetone-d₆ at 75 MHz displays signals for all 40 carbon atoms in the molecule [12]. Notable signals include the carbonyl carbon at δ 208.1 (C-21), the flavone carbonyl at δ 181.7 (C-4), and various aromatic carbons between δ 164.2 and 97.5 [12]. The spectrum also shows signals for the prenyl side chain carbons and the cyclohexene ring carbons [12].

Two-dimensional NMR techniques, including NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and heteronuclear multiple quantum coherence spectroscopy, have been employed to establish the connectivity between different parts of the molecule and to confirm the stereochemistry [12]. These techniques have been particularly valuable in determining the relative configuration of the three stereogenic centers in Kuwanon G [12].

Mass Spectrometric Analysis

Mass spectrometry has been a crucial technique for the characterization of Kuwanon G, providing information about its molecular weight, elemental composition, and structural features through fragmentation patterns [3]. Various ionization techniques have been employed to analyze Kuwanon G, including Electron Ionization (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI) [24].

The mass spectrum of Kuwanon G shows a molecular ion peak at m/z 693 [M+H]⁺ in positive ionization mode, confirming its molecular weight [24]. In negative ionization mode, a peak at m/z 691 [M-H]⁻ is observed [3]. These molecular ion peaks are crucial for confirming the molecular formula of Kuwanon G as C₄₀H₃₆O₁₁ [3].

Fragmentation of Kuwanon G under collision-induced dissociation (CID) conditions reveals characteristic fragment ions that provide insights into its structural features [24]. A significant fragmentation pathway involves a retro-Diels-Alder cleavage, which generates a fragment ion at m/z 421 [24]. This fragmentation is consistent with the Diels-Alder adduct nature of Kuwanon G [24].

Other notable fragment ions include m/z 555, 365, and 355, which correspond to various structural components of the molecule [24]. The fragmentation pattern observed in the CID spectrum of the m/z 421 ion shows an intense peak arising from the fragmentation of the diene moiety, as well as characteristic peaks from the fragmentation of a tautomeric 2,2-dimethylpyran ring structure [24].

Mass spectrometry has also been used to study the metabolic fate of Kuwanon G, identifying various metabolites formed through oxidation, dehydrogenation, methylation, and glucuronidation processes [30].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing Kuwanon G due to its extensive conjugated system, which includes multiple aromatic rings and unsaturated bonds [11]. The UV-Vis spectrum of Kuwanon G provides information about electronic transitions within the molecule and serves as a fingerprint for identification purposes [11].

Kuwanon G exhibits strong absorption in the UV region due to π→π* transitions in its aromatic rings and conjugated systems [11]. The absorption maxima are typically observed around 220-230 nm and 280-290 nm, which are characteristic of flavonoid compounds [26]. Additional absorption bands may be present at longer wavelengths due to the extended conjugation in the molecule [11].

The UV-Vis spectral characteristics of Kuwanon G are influenced by the solvent environment, pH, and the presence of metal ions [11]. In particular, the phenolic hydroxyl groups in Kuwanon G can undergo deprotonation at high pH, leading to bathochromic shifts (shifts to longer wavelengths) in the absorption spectrum [11]. This property can be used to study the acid-base behavior of the compound [11].

UV-Vis spectroscopy is also useful for quantitative analysis of Kuwanon G in various matrices, including plant extracts and formulations [15]. By measuring the absorbance at a specific wavelength where Kuwanon G shows maximum absorption, its concentration can be determined using the Beer-Lambert law [11]. This approach has been employed in quality control and standardization of Morus alba extracts containing Kuwanon G [15].

Infrared Spectroscopic Features

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Kuwanon G by measuring the absorption of infrared radiation by molecular vibrations [10]. The IR spectrum of Kuwanon G exhibits characteristic absorption bands that correspond to various functional groups in the molecule [12].

A prominent feature in the IR spectrum of Kuwanon G is a broad absorption band around 3350 cm⁻¹, which is attributed to the stretching vibrations of hydroxyl (O-H) groups [12]. This band is relatively broad due to hydrogen bonding interactions involving the multiple phenolic hydroxyl groups in the molecule [12].

Another significant absorption band appears at approximately 1650 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the flavone moiety [12]. This band is characteristic of the 4-oxo group in the chromone ring system [10].

The IR spectrum also shows absorption bands in the region of 1600-1400 cm⁻¹, which are associated with C=C stretching vibrations in the aromatic rings and the cyclohexene ring [10]. Additional bands in the fingerprint region (below 1400 cm⁻¹) provide further structural information, including C-O stretching vibrations of phenolic groups and various bending vibrations [10].

The IR spectroscopic features of Kuwanon G are consistent with its structure as a prenylated flavonoid with multiple hydroxyl groups and a complex ring system [12]. These features can be used for identification and quality control purposes, as they provide a characteristic spectral pattern that distinguishes Kuwanon G from other related compounds [10].

Chemical Reactivity and Functional Group Analysis

Kuwanon G contains several reactive functional groups that contribute to its chemical behavior and biological activities . The most prominent functional groups include multiple phenolic hydroxyl groups, a flavone carbonyl group, and prenyl side chains [1]. These functional groups undergo various chemical reactions that are characteristic of their respective chemical classes .

The phenolic hydroxyl groups in Kuwanon G are susceptible to oxidation, particularly under alkaline conditions or in the presence of oxidizing agents . They can also participate in hydrogen bonding interactions, which influence the solubility and conformational properties of the molecule [1]. Additionally, these hydroxyl groups can undergo esterification or etherification reactions with appropriate reagents .

The carbonyl group in the flavone moiety of Kuwanon G can participate in nucleophilic addition reactions, although these are somewhat hindered by the conjugated nature of the system . The C=C double bonds in the prenyl side chains and the cyclohexene ring are potential sites for addition reactions, such as hydrogenation or epoxidation .

Kuwanon G can undergo a retro-Diels-Alder reaction under certain conditions, particularly during mass spectrometric analysis, which leads to the formation of characteristic fragment ions [24]. This reaction is consistent with the Diels-Alder adduct nature of Kuwanon G and provides insights into its biosynthetic origin [24].

Extraction Protocols from Morus Species

Early phytochemical work demonstrated that exhaustive refluxing of dried Morus alba root bark with methanol, followed by liquid-liquid partitioning into ethyl acetate, affords Kuwanon G as a prenylated flavone constituent. Using twelve kilograms of bark, Nomura and co-workers obtained the compound in approximately 0.2 percent weight-by-weight yield after subsequent chromatographic clean-up [1].

Ultrasonic-assisted extraction has since improved efficiency and reproducibility. Seo and Shin dispersed 500 milligrams of pulverised root cortex in twenty millilitres of seventy-percent aqueous methanol and sonicated for sixty minutes at twenty-five degrees Celsius; the resulting solution contained 1.94–2.26 milligrams of Kuwanon G per gram of dry material (0.194–0.226 percent) [2]. Comparative studies reveal that mixed solvents of intermediate polarity (methanol–water or ethanol–water) consistently outperform absolute alcohols or non-polar hydrocarbons for recovering this moderately lipophilic flavone [3] [4].

| Study | Morus species / tissue | Solvent & technique | Key parameters | Kuwanon G yield |

|---|---|---|---|---|

| Nomura 1989 | Morus alba root bark | Methanol reflux → ethyl acetate partition | 3 × 3 h boils | 0.20% w/w [1] |

| Seo & Shin 2018 | Morus alba root bark | Seventy-percent methanol, ultrasound | 60 min, 25 °C | 1.94–2.26 mg g⁻¹ (0.19–0.23%) [2] |

| Jung 2014 | Morus alba root bark | Methanol reflux (three cycles) | 3 × 2 h boils | 1.01 g from 2.24 g sub-fraction (45% of sub-fraction) [5] |

Chromatographic Separation Techniques

Isolation relies first on open-column adsorption over silica gel. Gradient development with mixtures of n-hexane and ethyl acetate (ratio two-to-one progressing to one-to-eight) cleanly separates Kuwanon G from less polar benzofurans and chlorophylls [3].

For preparative refinement, reversed-phase octadecylsilane-bonded silica columns operated under medium pressure allow direct loading of crude ethyl-acetate extracts in aqueous methanol. Kuwanon G typically elutes when the organic phase reaches seventy to eighty percent, a behaviour attributed to its four phenolic hydroxyl groups balanced by two isoprenyl units [4].

High-speed counter-current chromatography employing a biphasic system of n-hexane–ethyl acetate–methanol–water (ratio four-to-five-to-four-to-five) has also been reported; partition coefficients close to unity give single-run recoveries above ninety-five percent with minimal solvent consumption [6].

Purification Strategies

Fine purification combines orthogonal techniques:

- Repeated silica-gel chromatography neutralised to near-pH 7 prevents phenolic oxidation and yields chromatographic purities exceeding ninety-eight percent [7].

- Size-exclusion on Sephadex LH-20 (methanol–water one-to-one) removes polymeric tannins that co-elute with Kuwanon G in normal-phase systems [4].

- Final polishing by preparative High Performance Liquid Chromatography on an octadecylsilane analytical column (250 millimetres × 4.6 millimetres, five-micrometre particle size) with a formic-acid–acetonitrile gradient affords a single symmetrical peak (resolution > 20) and furnishes analytically pure solid after rotary evaporation [2].

Quantitative Determination Methods

The current reference procedure uses High Performance Liquid Chromatography coupled with photodiode-array detection. A mobile phase of 0.1 percent formic acid in water (phase A) and acetonitrile (phase B) is ramped from twenty to ninety percent B over fifty minutes at one millilitre per minute. Kuwanon G is monitored at two-hundred-sixty-six nanometres and elutes at approximately thirty minutes [2].

| Parameter | Seo & Shin method | Koreascience method [8] |

|---|---|---|

| Column | Octadecylsilane 250 mm × 4.6 mm, 5 µm | Octadecylsilane 250 mm × 4.6 mm, 5 µm |

| Gradient | 20 → 90% acetonitrile in 50 min | 15 → 90% acetonitrile in 25 min |

| Detection wavelength | 266 nm | 270 nm |

| Linear range | 3.13–200 µg mL⁻¹ | 0.31–20 µg mL⁻¹ |

| Limit of detection | 0.69 µg mL⁻¹ | 0.69 µg mL⁻¹ |

| Limit of quantification | 2.10 µg mL⁻¹ | 2.10 µg mL⁻¹ |

| Recovery | 98.40–111.55% | 97–103% |

| Intraday precision (relative standard deviation) | 0.08–0.70% | ≤1.0% |

Liquid chromatography–mass spectrometry with atmospheric-pressure chemical ionisation provides additional selectivity, giving a quasi-molecular ion at m/z 693 ([M + H]⁺) and confirming the calculated molecular mass of six-hundred-ninety-two point seven grams per mole [8].

Phytochemical Analysis Approaches

Structural elucidation of Kuwanon G has relied on:

- Proton and carbon-thirteen nuclear magnetic resonance spectroscopy, which reveal the characteristic fused dihydrochalcone–flavone skeleton and four phenolic hydroxyl resonances [9].

- Fast-atom bombardment and electron-impact mass spectrometry that confirm the molecular ion at m/z 692 as well as diagnostic fragments arising from prenyl side-chain cleavage [10].

- Infra-red spectroscopy showing broad absorptions near three-thousand three-hundred reciprocal centimetres (hydrogen-bonded hydroxyl groups) and strong carbonyl stretching at one-thousand six-hundred-fifty reciprocal centimetres [11].

Modern dereplication routinely integrates ultrahigh-performance liquid chromatography–quadrupole time-of-flight mass spectrometry with tandem fragmentation libraries, enabling rapid recognition of Kuwanon G in complex Morus matrices without prior isolation [12]. Quantitative proton nuclear magnetic resonance has further been applied to estimate absolute purity of reference standards, circumventing the need for external calibration [13].